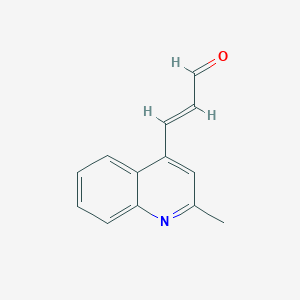
3-(2-Methylquinolin-4-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylquinolin-4-yl)acrylaldehyde is an organic compound with the molecular formula C13H11NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylquinolin-4-yl)acrylaldehyde typically involves the reaction of 2-methylquinoline with acrolein. The reaction is carried out under acidic conditions, often using a strong acid like sulfuric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反应分析
Types of Reactions: 3-(2-Methylquinolin-4-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
科学研究应用
3-(2-Methylquinolin-4-yl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Methylquinolin-4-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds have similar structures but differ in their functional groups and biological activities.
3-Acetylquinoline Derivatives: These derivatives share the quinoline backbone but have different substituents, leading to varied chemical and biological properties.
Uniqueness: 3-(2-Methylquinolin-4-yl)acrylaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(E)-3-(2-methylquinolin-4-yl)prop-2-enal |
InChI |
InChI=1S/C13H11NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-9H,1H3/b5-4+ |
InChI 键 |
QDFSWHMPUMEXAP-SNAWJCMRSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C(=C1)/C=C/C=O |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


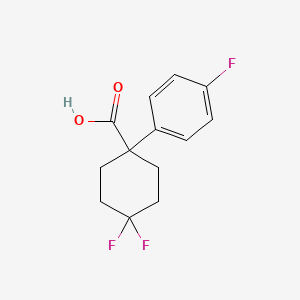

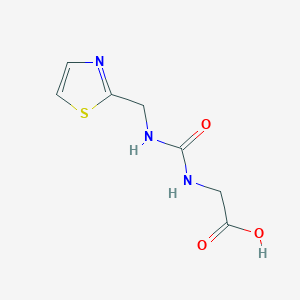
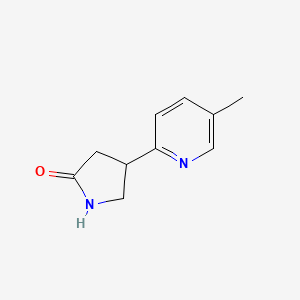
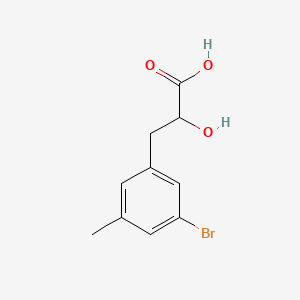
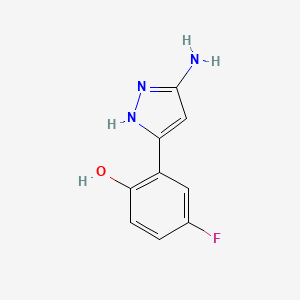

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)

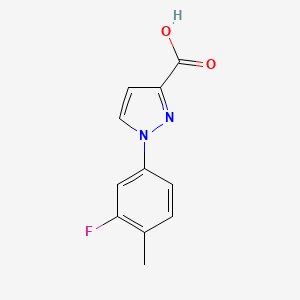


![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
